![molecular formula C11H13F3N4O B2785627 1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone CAS No. 1388409-61-7](/img/structure/B2785627.png)
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone , also known by its IUPAC name 1- [4- (trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane , is a chemical compound with the molecular formula C10H13F3N4 and a molecular weight of 246.24 g/mol . It is a heterocyclic compound containing a pyrimidine ring and a piperazine moiety.
Scientific Research Applications
Metabolic Studies
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone and its derivatives have been a subject of metabolic studies. For instance, Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor in various species. The study provided insights into the compound's metabolism and elimination pathways, highlighting its potential in pharmacological applications (Sharma et al., 2012).
Synthesis and Structural Analysis
Research on the synthesis and characterization of novel derivatives containing the piperazine/morpholine moiety has been conducted. Bhat et al. (2018) described a one-pot synthesis process, showcasing the compound's versatility in chemical synthesis (Bhat et al., 2018).
Antibacterial Activity
Studies have been conducted on derivatives of this compound for their antibacterial properties. Merugu et al. (2010) synthesized compounds containing the piperidine and pyrimidine imines, assessing their antibacterial activity (Merugu et al., 2010).
Anticancer Research
The compound and its derivatives have been evaluated for potential anticancer activities. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and tested them against breast cancer cells, finding some derivatives to be promising antiproliferative agents (Yurttaş et al., 2014).
Novel Pharmaceutical Applications
The compound's potential in developing new pharmaceuticals is significant. Ammirati et al. (2009) identified it as a potent and selective dipeptidyl peptidase IV inhibitor with high oral bioavailability, suggesting its use in treating type 2 diabetes (Ammirati et al., 2009).
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O/c1-8(19)17-4-6-18(7-5-17)10-15-3-2-9(16-10)11(12,13)14/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQYPWFESKYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
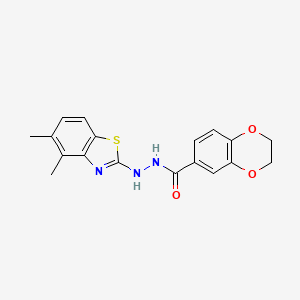
![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)
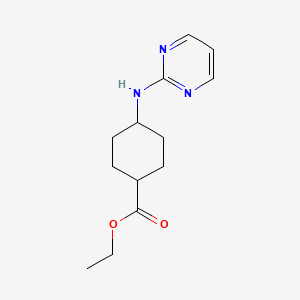
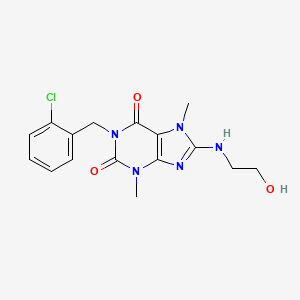

![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)
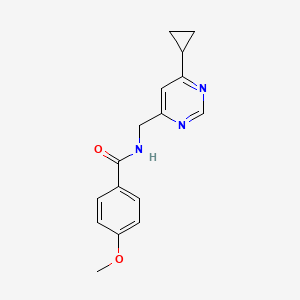

![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)
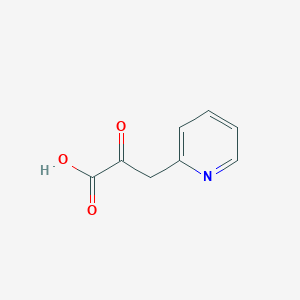
![ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785562.png)


